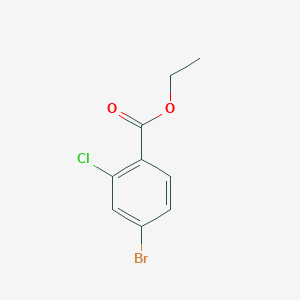

Ethyl 4-bromo-2-chlorobenzoate

Description

BenchChem offers high-quality Ethyl 4-bromo-2-chlorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-bromo-2-chlorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-bromo-2-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKHTTHZNDQNPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201306253 | |

| Record name | Ethyl 4-bromo-2-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76008-74-7 | |

| Record name | Ethyl 4-bromo-2-chlorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76008-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-bromo-2-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-bromo-2-chlorobenzoate (CAS No. 76008-74-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Halogenated Building Block

Ethyl 4-bromo-2-chlorobenzoate, with the CAS number 76008-74-7, is a halogenated aromatic ester that serves as a critical intermediate in the synthesis of a variety of complex organic molecules.[1][2][3] Its unique substitution pattern, featuring both bromo and chloro substituents on the benzene ring, offers medicinal chemists and process developers a versatile scaffold for the introduction of diverse functionalities. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a particular focus on its role in pharmaceutical research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Ethyl 4-bromo-2-chlorobenzoate is essential for its effective handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 76008-74-7 | [1][2] |

| Molecular Formula | C₉H₈BrClO₂ | [1] |

| Molecular Weight | 263.52 g/mol | [1] |

| Appearance | Not explicitly stated, but related compounds are liquids or solids. | |

| Purity | Typically >95% or >96% | [2][3] |

| SMILES Code | O=C(OCC)C1=CC=C(Br)C=C1Cl | [3] |

Synthesis of Ethyl 4-bromo-2-chlorobenzoate: The Esterification Pathway

The primary and most direct route for the synthesis of Ethyl 4-bromo-2-chlorobenzoate is the Fischer esterification of its corresponding carboxylic acid, 4-bromo-2-chlorobenzoic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its efficiency and atom economy.[4]

Reaction Mechanism: A Step-by-Step Look

The Fischer esterification proceeds through a series of equilibrium steps. The mechanism, detailed below, is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity.[4][5]

Caption: Fischer Esterification Mechanism

Experimental Protocol: A Practical Approach

A typical laboratory-scale synthesis of Ethyl 4-bromo-2-chlorobenzoate involves the following steps:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 4-bromo-2-chlorobenzoic acid is dissolved in an excess of ethanol, which acts as both the reactant and the solvent.

-

Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is carefully added to the reaction mixture.

-

Reflux: The mixture is heated to reflux and maintained at this temperature for several hours to drive the equilibrium towards the product. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated. The crude product can be further purified by column chromatography on silica gel to yield pure Ethyl 4-bromo-2-chlorobenzoate.[6][7]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. The aromatic protons will appear as a complex multiplet in the downfield region, with their chemical shifts and coupling constants influenced by the bromo and chloro substituents.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbonyl carbon of the ester, the methylene and methyl carbons of the ethyl group, and the aromatic carbons. The positions of the aromatic carbon signals will be dictated by the electron-withdrawing effects of the halogen and ester groups.[11]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1720-1740 cm⁻¹. Other significant peaks will include C-O stretching vibrations and aromatic C-H and C=C stretching bands.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the molecule. The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine and one chlorine atom.

Applications in Drug Discovery and Development

Ethyl 4-bromo-2-chlorobenzoate is a valuable building block in the synthesis of active pharmaceutical ingredients (APIs). The presence of two distinct halogen atoms allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the construction of complex molecular architectures with desired pharmacological properties.

The precursor, 4-bromo-2-chlorobenzoic acid, is a known intermediate in the synthesis of antidiabetic drugs like Dapagliflozin and antiviral agents.[12] The ester form, Ethyl 4-bromo-2-chlorobenzoate, offers advantages in certain synthetic routes due to its modified reactivity and solubility.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 4-bromo-2-chlorobenzoate. While a specific safety data sheet (SDS) for this compound was not found in the search results, information from related compounds suggests the following guidelines.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13][14]

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[13]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest. Wash hands thoroughly after handling.[14]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents.[14]

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.[15]

-

In case of eye contact: Rinse immediately with plenty of water.[14]

-

If inhaled: Move the person into fresh air.[15]

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[15]

In all cases of exposure, it is advisable to consult a physician and show them the safety data sheet of a closely related compound if a specific one is unavailable.[15]

Conclusion

Ethyl 4-bromo-2-chlorobenzoate is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and drug development. Its well-defined synthesis and the dual-halogenated functionality of its aromatic ring provide a versatile platform for the creation of novel and complex molecules. A comprehensive understanding of its properties, synthesis, and safe handling is paramount for its effective utilization in research and manufacturing.

References

-

Amerigo Scientific. Ethyl 4-Bromo-2-chlorobenzoate. [Link]

- Google Patents. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.

-

IndiaMART. ETHYL-4-BROMO-2-CHLORO BENZOATE. [Link]

-

Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

NIST. Ethyl-4-chlorobenzoate. [Link]

-

PubChem. Ethyl 4-bromobenzoate. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information for: A mild and efficient one-pot synthesis of esters from benzyl alcohols and alcohols. [Link]

-

YouTube. Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. [Link]

Sources

- 1. indiamart.com [indiamart.com]

- 2. Ethyl 4-Bromo-2-chlorobenzoate - Amerigo Scientific [amerigoscientific.com]

- 3. anaxlab.com [anaxlab.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. 4-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 8. Ethyl 4-bromobenzoate | C9H9BrO2 | CID 22043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-ブロモ安息香酸エチル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. ETHYL 4-CHLOROBENZOATE(7335-27-5) 13C NMR [m.chemicalbook.com]

- 11. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5- - Google Patents [patents.google.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. fishersci.com [fishersci.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

Technical Monograph: Ethyl 4-bromo-2-chlorobenzoate

High-Value Scaffold for Regioselective Heterocyclic Synthesis

Executive Summary

Ethyl 4-bromo-2-chlorobenzoate (CAS: 76008-74-7) serves as a critical orthogonal building block in modern medicinal chemistry. Its structural value lies in its three distinct reactive handles : a carboxylate ester, a sterically hindered ortho-chlorine, and a reactive para-bromine.

This architecture allows for sequential chemoselective functionalization . Drug discovery campaigns utilize this scaffold to access complex biaryl systems and fused heterocycles (e.g., quinazolinones) where the C4-position is modified via palladium catalysis while preserving the C2-position for subsequent cyclization or nucleophilic substitution. This guide details the structural logic, validated synthesis, and site-selective application of this intermediate.[1]

Structural Analysis & Chemoselectivity

The utility of ethyl 4-bromo-2-chlorobenzoate is defined by the electronic and steric differentiation of its halogen substituents.

Reactivity Hierarchy

-

C4-Bromine (High Reactivity): Located para to the electron-withdrawing ester, this position is electronically activated for oxidative addition by Pd(0) species. It is the "softest" electrophile on the ring.

-

C1-Ester (Nucleophilic Target): The ethyl ester serves as an anchor for cyclization (e.g., with hydrazines or amines) or can be hydrolyzed to the free acid.

-

C2-Chlorine (Latent Reactivity): The ortho-chlorine is sterically shielded by the adjacent ester group and possesses a stronger C-X bond energy than the bromine. It remains inert under standard Suzuki-Miyaura conditions, allowing for late-stage diversification.

Visualization: Reactivity Map

The following diagram illustrates the distinct reactivity zones, guiding the synthetic strategy.

Figure 1: Chemoselective reactivity map illustrating the orthogonal functionalization potential of the scaffold.

Validated Synthesis Protocol

While the ester is commercially available, in-house synthesis from 4-bromo-2-chlorobenzoic acid ensures purity and scalability. The acid-catalyzed Fischer esterification is effective, but the Thionyl Chloride (SOCl₂) method is preferred to drive conversion to completion without requiring water removal traps.

Materials

-

Precursor: 4-Bromo-2-chlorobenzoic acid (CAS: 59748-90-2)

-

Reagent: Thionyl Chloride (SOCl₂)

-

Solvent: Absolute Ethanol (EtOH)

Step-by-Step Methodology

-

Activation: In a flame-dried round-bottom flask equipped with a reflux condenser and drying tube, dissolve 4-bromo-2-chlorobenzoic acid (1.0 eq) in absolute ethanol (0.5 M concentration).

-

Reagent Addition: Cool the solution to 0°C. Add thionyl chloride (1.5 eq) dropwise over 20 minutes. Caution: Exothermic reaction with HCl gas evolution.

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the acid spot disappears.

-

Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess ethanol and SOCl₂.

-

Neutralization: Dissolve the residue in Ethyl Acetate (EtOAc) and wash sequentially with saturated NaHCO₃ (2x) and Brine (1x).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the ethyl ester as a clear to pale yellow oil.

Synthesis Workflow Diagram

Figure 2: Thionyl chloride-mediated esterification workflow.

Application: Site-Selective Suzuki-Miyaura Coupling

The primary utility of this scaffold is the ability to couple aryl boronic acids at the C4 position without disturbing the C2-chlorine. This selectivity is governed by the weaker C-Br bond compared to the C-Cl bond.

Experimental Logic[3][4][5][6]

-

Catalyst: Pd(PPh₃)₄ is preferred for its high selectivity toward aryl bromides. More active catalysts (e.g., XPhos Pd G2) might prematurely activate the chloride.

-

Base: Mild bases like Na₂CO₃ prevent ester hydrolysis compared to strong hydroxides.

Protocol

-

Charge: Combine Ethyl 4-bromo-2-chlorobenzoate (1.0 eq), Aryl Boronic Acid (1.1 eq), and Pd(PPh₃)₄ (3-5 mol%) in a reaction vial.

-

Solvent: Add degassed Dioxane/Water (4:1 ratio).

-

Base: Add Na₂CO₃ (2.0 eq).[2]

-

Reaction: Heat to 80–90°C under Argon for 4–12 hours.

-

Outcome: The product is the 4-aryl-2-chlorobenzoate . The C2-chlorine remains intact, available for a second coupling event (using Buchwald ligands) or nucleophilic aromatic substitution.

Technical Data Summary

The following physical and chemical properties are critical for characterization and handling.

| Property | Value | Notes |

| IUPAC Name | Ethyl 4-bromo-2-chlorobenzoate | |

| CAS Number | 76008-74-7 | Acid precursor: 59748-90-2 |

| Molecular Formula | C₉H₈BrClO₂ | |

| Molecular Weight | 263.52 g/mol | |

| Physical State | Liquid / Low-melting solid | Acid is solid (mp 172°C) |

| Boiling Point | ~131°C at 14 mmHg | Extrapolated from analogs |

| Density | ~1.5 g/cm³ | Estimated |

| LogP | 3.82 | Lipophilic |

| H-Bond Donors | 0 | |

| H-Bond Acceptors | 2 |

Expected NMR Signature (CDCl₃, 400 MHz)

-

δ 7.75 (d, 1H): H6 (Ortho to ester, doublet due to meta-coupling).

-

δ 7.60 (d, 1H): H3 (Ortho to Cl/Br, singlet-like or fine doublet).

-

δ 7.45 (dd, 1H): H5 (Aromatic proton between Br and Ester).

-

δ 4.40 (q, 2H): Ethyl CH₂.

-

δ 1.40 (t, 3H): Ethyl CH₃.

References

-

National Institutes of Health (NIH). (2010). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

-

MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine: Structural Aspects and Optimization. Retrieved from [Link]

Sources

Technical Guide: Scalable Synthesis of Ethyl 4-bromo-2-chlorobenzoate

CAS Number: 76008-74-7

Molecular Formula: C

Executive Summary

Ethyl 4-bromo-2-chlorobenzoate is a critical bi-functional intermediate in medicinal chemistry. Its value lies in the differential reactivity of its halogen substituents: the aryl bromide facilitates selective palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) without disrupting the aryl chloride or the ester moiety.[2] This orthogonality makes it an ideal scaffold for constructing complex pharmacophores found in kinase inhibitors and anti-inflammatory agents.[2]

This guide details the synthesis of Ethyl 4-bromo-2-chlorobenzoate starting from 4-bromo-2-chlorobenzoic acid.[2] While direct Fischer esterification is possible, this guide prioritizes the Acyl Chloride Activation Route .[2] The presence of the ortho-chloro substituent introduces steric hindrance that can retard direct esterification; the acyl chloride pathway circumvents this, ensuring quantitative conversion and high purity required for downstream GMP applications.[2]

Retrosynthetic Analysis & Pathway

The synthesis is best approached via the activation of the carboxylic acid functionality.[2] The ortho-chloro group exerts a steric and electronic influence that favors an irreversible activation step (via thionyl chloride) over reversible acid-catalyzed equilibrium methods.[2]

Synthesis Pathway Diagram

Caption: Stepwise activation of the sterically hindered benzoic acid followed by esterification.

Experimental Protocol: Acyl Chloride Route (Recommended)

Objective: Synthesize 10.0 g of Ethyl 4-bromo-2-chlorobenzoate with >98% purity.

Rationale: The use of Thionyl Chloride (

Reagents & Materials

| Reagent | CAS No.[1][2][3][4][5][6][7] | Equiv.[2] | Amount | Role |

| 4-Bromo-2-chlorobenzoic acid | 59748-90-2 | 1.0 | 10.0 g (42.5 mmol) | Starting Material |

| Thionyl Chloride ( | 7719-09-7 | 3.0 | 9.3 mL | Activating Agent |

| Ethanol (Anhydrous) | 64-17-5 | 5.0 | ~12.5 mL | Nucleophile/Solvent |

| DMF (Dimethylformamide) | 68-12-2 | Cat.[2] | 2-3 drops | Catalyst |

| Dichloromethane (DCM) | 75-09-2 | Solvent | 50 mL | Reaction Solvent |

| Triethylamine ( | 121-44-8 | 1.2 | 7.1 mL | Acid Scavenger |

Step-by-Step Methodology

Step 1: Activation (Acid Chloride Formation)[2]

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (CaCl

or -

Charging: Add 4-bromo-2-chlorobenzoic acid (10.0 g) and DCM (30 mL). The solid may not fully dissolve initially.[2]

-

Catalysis: Add 2 drops of anhydrous DMF . This forms the Vilsmeier-Haack intermediate, significantly accelerating the reaction.[2]

-

Addition: Add Thionyl Chloride (9.3 mL) dropwise over 10 minutes at room temperature.

-

Reaction: Heat the mixture to a gentle reflux (45°C) for 2–3 hours.

-

Checkpoint: The reaction is complete when gas evolution (

,

-

-

Concentration: Cool to room temperature. Remove the solvent and excess

under reduced pressure (rotary evaporator).-

Note: Add dry toluene (10 mL) and re-evaporate to azeotropically remove trace

.[2]

-

Step 2: Esterification[2][8]

-

Preparation: Redissolve the crude acid chloride residue in anhydrous DCM (40 mL) under

. Cool the solution to 0°C in an ice bath. -

Nucleophilic Attack: In a separate vessel, mix Ethanol (12.5 mL) with Triethylamine (7.1 mL). Add this mixture dropwise to the cold acid chloride solution over 20 minutes.

-

Completion: Allow the mixture to warm to room temperature and stir for 2 hours.

Workup & Purification Flowchart

Caption: Standard extractive workup protocol for ester isolation.

Quality Control & Characterization

The product is typically a colorless to pale yellow oil that may solidify upon standing (low melting point).[2]

| Parameter | Specification | Method |

| Appearance | Clear, pale yellow liquid/solid | Visual |

| Purity | >98.0% | HPLC (C18, ACN:H2O) |

| Consistent with structure | 400 MHz, CDCl |

Expected Analytical Data

-

H NMR (400 MHz, CDCl

-

Mass Spectrometry (GC-MS):

Alternative Pathway: Fischer Esterification

For large-scale industrial batches where

-

Reagents: 4-Bromo-2-chlorobenzoic acid, Ethanol (Excess),

(conc.[2] catalyst). -

Conditions: Reflux for 12–24 hours.[2]

-

Optimization: Use a Dean-Stark trap (if using benzene/toluene cosolvent) or molecular sieves to remove water and drive equilibrium.[2]

-

Note: This method often yields ~85-90% compared to the >95% of the acyl chloride route.[2]

Safety & Handling

-

Thionyl Chloride: Highly corrosive and reacts violently with water.[2] All glassware must be oven-dried.[2] Use a scrubber for HCl/SO

off-gassing.[2] -

4-Bromo-2-chlorobenzoic acid: Irritant.[2] Avoid inhalation of dust.[2]

-

Waste Disposal: Halogenated organic waste must be segregated.[2] Aqueous washes containing triethylamine hydrochloride should be neutralized before disposal.[2]

References

-

ChemicalBook. (2025).[2][5] 4-Bromo-2-chlorobenzoic acid methyl ester synthesis.

-

National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 108829, 4-Bromo-2-chlorobenzoic acid.

-

Anax Laboratories. (2025).[2] Ethyl 4-bromo-2-chlorobenzoate Product Data.

-

Sigma-Aldrich. (2025).[2][3] Product Specification: 4-Bromo-2-chlorobenzoic acid.

Sources

- 1. anaxlab.com [anaxlab.com]

- 2. 4-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 108829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-溴苯甲酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Ethyl 4-Chlorobenzoate | 7335-27-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER | 185312-82-7 [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Ethyl-4-chlorobenzoate (CAS 7335-27-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

- 9. 4-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5- - Google Patents [patents.google.com]

Commercial Sourcing Guide: Ethyl 4-bromo-2-chlorobenzoate (CAS 76008-74-7)

The following is an in-depth technical guide on the commercial sourcing and quality assurance of Ethyl 4-bromo-2-chlorobenzoate .

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Sourcing Managers, and CMC Leads

Executive Summary: The "Isomer Trap" in Sourcing

Ethyl 4-bromo-2-chlorobenzoate is a high-value pharmacophore scaffold utilized primarily for its orthogonal reactivity.[1] The distinct halogenation pattern (aryl bromide vs. aryl chloride) allows for sequential, chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura), making it indispensable in the synthesis of bi-aryl drug candidates.

The Critical Sourcing Challenge: The primary risk in sourcing this intermediate is regio-isomer contamination .[1] Direct bromination of 2-chlorobenzoic acid predominantly yields the 5-bromo isomer due to electronic directing effects.[1] The 4-bromo isomer (the target) typically requires de novo synthesis (e.g., Sandmeyer reaction). Consequently, low-cost suppliers often supply material contaminated with, or entirely composed of, the 5-bromo isomer.

This guide provides a self-validating procurement protocol to ensure structural integrity and supply chain security.

Chemical Profile & Utility[1][2][3]

| Property | Specification |

| Chemical Name | Ethyl 4-bromo-2-chlorobenzoate |

| CAS Number | 76008-74-7 (Note: Verify carefully; often confused with 5798-75-4) |

| Molecular Formula | C9H8BrClO2 |

| Molecular Weight | 263.52 g/mol |

| Appearance | Clear colorless to pale yellow liquid / low-melting solid |

| Key Functionality | Orthogonal leaving groups (Br > Cl) for Pd-catalyzed coupling.[1][2] |

Mechanistic Utility

The molecule's value lies in the reactivity difference between the C-Br and C-Cl bonds. Under standard Pd(0) catalysis, oxidative addition occurs preferentially at the C-Br bond (weaker bond dissociation energy), allowing the attachment of a primary scaffold while preserving the C-Cl bond for secondary functionalization.

Synthesis & Manufacturing Complexity

To evaluate suppliers, one must understand the synthesis route.[1] A supplier claiming "bulk availability" at "commodity prices" likely uses a route prone to isomer impurities.[1]

Route A: Direct Bromination (High Risk)

Bromination of 2-chlorobenzoic acid/ester using

-

Outcome: Major product is 5-bromo-2-chlorobenzoate .[1]

-

Risk: Suppliers selling this mixture as the 4-bromo isomer.[1]

Route B: Sandmeyer Reaction (Preferred/Authentic)

Starting from 4-amino-2-chlorobenzoic acid.[1]

-

Outcome: High regiochemical purity of 4-bromo-2-chlorobenzoate .[1]

-

Impurity Profile: Trace copper, diazo-tars.[1]

Visualization: Synthesis Pathways & Risk

Figure 1: Comparison of synthesis routes. Route A (Direct Bromination) poses a high risk of delivering the wrong isomer.

Supplier Landscape & Categorization

Suppliers for CAS 76008-74-7 generally fall into three tiers. Sourcing strategy depends on the development phase.[1]

Tier 1: Catalog Suppliers (High Trust / R&D Scale)

Best for: Gram-scale, reference standards, initial screening.

-

Ambeed: Lists specifically as CAS 76008-74-7.

-

Amerigo Scientific: Explicitly lists the correct isomer structure.[1]

-

Anax Laboratories: specialized in halo-benzoates.[1]

-

Pros: High probability of correct isomer; COA usually reliable.[1]

-

Cons: High unit cost (

200/g).[1]

Tier 2: Specialized CROs (Process Scale)

Best for: Kilogram-scale, GMP intermediates.

-

WuXi AppTec / Pharmaron: Capability to run the Sandmeyer route on scale.[1]

-

Combi-Blocks: Often bridges the gap between catalog and bulk.[1]

-

Pros: Can validate synthesis route; custom batch documentation.

-

Cons: Lead time (4–8 weeks).[1]

Tier 3: Aggregators (High Risk)

-

MolPort / eMolecules: These platforms aggregate stock from various vendors.[1]

-

Risk: They may list stock from a Tier 3 vendor who synthesized it via direct bromination (Route A), resulting in the wrong isomer.[1]

-

Action: Always request the original manufacturer's COA and H-NMR before purchase.[1]

Quality Assurance: The Self-Validating Protocol

Do not rely solely on the Certificate of Analysis (COA). Implement this incoming QC protocol to validate the material identity.

Critical Quality Attributes (CQA)

-

Identity (NMR): Must confirm 4-bromo vs. 5-bromo substitution.

-

Purity (HPLC): >97% area.

-

Copper Content: <10 ppm (if used for GMP, due to Sandmeyer origin).

The "Isomer Check" (1H-NMR Diagnostic)

The coupling constants (

-

Target (4-Bromo-2-chlorobenzoate):

-

Impurity (5-Bromo-2-chlorobenzoate):

Protocol: If the aromatic signal at ~7.8 ppm is a sharp doublet (

Visual Workflow: Procurement & QC

Figure 2: Decision tree for validating supplier quality and isomer identity.

References

-

Amerigo Scientific . Ethyl 4-Bromo-2-chlorobenzoate Product Page. Retrieved Jan 31, 2026, from [Link]

-

Google Patents . Preparation method of 5-bromo-2-chlorobenzoic acid (CN108250060A).[1][2][5] [Discusses the impurity profile of brominated chlorobenzoic acids]. Retrieved Jan 31, 2026, from

-

Royal Society of Chemistry . Regioselectivity issues in radical brominations. Journal of the Chemical Society, Perkin Transactions 1. Retrieved Jan 31, 2026, from [Link]

Sources

- 1. Ethyl 4-bromobenzoate | C9H9BrO2 | CID 22043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5- - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. Ethyl 4-bromobenzoate(5798-75-4) 1H NMR spectrum [chemicalbook.com]

- 5. CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5- - Google Patents [patents.google.com]

Strategic Functionalization of Ethyl 4-bromo-2-chlorobenzoate: Unlocking the Orthogonal Reactivity of the C-2 Chlorine

The following technical guide details the reactivity profile of Ethyl 4-bromo-2-chlorobenzoate , with a specific focus on the orthogonal reactivity of the chlorine atom at the C-2 position.

Executive Summary

Ethyl 4-bromo-2-chlorobenzoate (CAS: 76008-74-7) represents a high-value "bifunctional electrophile" in medicinal chemistry. Its utility is defined by the distinct reactivity gap between the C-4 Bromine and the C-2 Chlorine . While the bromine atom serves as the primary entry point for standard cross-coupling reactions, the chlorine atom acts as a latent functional handle . It remains inert under mild catalytic conditions but can be "woken up" using specialized ligand systems or nucleophilic aromatic substitution (

Electronic and Steric Landscape

To control the reactivity of the chlorine, one must understand the electronic environment imposed by the benzoate scaffold.

The "Ortho-Effect" and Activation

The C-2 Chlorine is positioned ortho to the ethyl ester (–COOEt) group. This creates a unique electronic duality:

-

Inductive Activation (-I): The ester is a strong electron-withdrawing group (EWG). It pulls electron density away from the ring, making the C-2 position electron-deficient. This theoretically activates the C-Cl bond for Nucleophilic Aromatic Substitution (

). -

Steric Shielding: Conversely, the ester group provides steric bulk that hinders the approach of bulky transition metal catalysts (like Pd-complexes) to the C-Cl bond, further suppressing its reactivity relative to the exposed C-4 Bromine.

Bond Dissociation Energy (BDE) Hierarchy

The selectivity is fundamentally grounded in bond strengths. In oxidative addition (the rate-limiting step of most Pd-catalyzed couplings), the barrier follows the bond strength:

-

C–Br Bond: ~81 kcal/mol (Weaker, reacts first)

-

C–Cl Bond: ~96 kcal/mol (Stronger, reacts second)

This ~15 kcal/mol difference allows for chemoselective transformations where the Br is replaced while the Cl remains intact.

Chemoselectivity Paradigm: The Sequential Workflow

The standard operational model for this scaffold is a sequential "Br-First, Cl-Second" approach.

Phase 1: Selective C-4 Functionalization (Preserving Cl)

Under standard Suzuki-Miyaura or Buchwald-Hartwig conditions, the catalyst will exclusively insert into the C-Br bond.

-

Catalyst: Pd(PPh

) -

Observation: The C-2 Cl remains untouched due to the higher activation energy required for oxidative addition and the steric hindrance from the ortho-ester.

Phase 2: Activating the C-2 Chlorine

Once the C-4 position is derivatized, the C-2 Chlorine can be targeted. This requires overcoming the higher BDE and steric hindrance.

-

Method A: Advanced Pd/Ni Catalysis: Use electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, or Buchwald precatalysts) that facilitate oxidative addition into aryl chlorides.

-

Method B: Nucleophilic Aromatic Substitution (

): The ortho-ester activates the Cl for displacement by strong nucleophiles (alkoxides, amines) in polar aprotic solvents (DMSO, DMF) at elevated temperatures.

Visualizing the Reactivity Pathways

The following diagram illustrates the divergent pathways for functionalizing this scaffold.

Caption: Sequential functionalization logic showing the preservation of C-2 Cl during C-4 Br coupling.

Experimental Protocols

Protocol 1: Chemoselective Suzuki Coupling (Br-Reaction)

Objective: Couple a phenylboronic acid to the C-4 position without affecting the C-2 Chlorine.

Reagents:

-

Ethyl 4-bromo-2-chlorobenzoate (1.0 equiv)

-

Phenylboronic acid (1.1 equiv)

-

Catalyst: Pd(PPh

) -

Base: K

CO -

Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

-

Degassing: Charge the reaction vessel with the benzoate, boronic acid, and base. Purge with Argon for 15 minutes. Oxygen removal is critical to prevent homocoupling.

-

Catalyst Addition: Add Pd(PPh

) -

Reflux: Heat the mixture to 90°C. Monitor via TLC/LCMS. The Br-adduct usually forms within 4–6 hours.

-

Validation: LCMS should show the mass of the biaryl product with the distinctive chlorine isotope pattern (3:1 ratio of M:M+2), confirming the Cl is still present.

Protocol 2: Activation of C-2 Chlorine (Post-Br Functionalization)

Objective: Utilize the C-2 Cl handle for a second coupling (e.g., amination).

Reagents:

-

4-Substituted-2-chlorobenzoate (Intermediate from Protocol 1)

-

Morpholine (1.2 equiv)

-

Catalyst: Pd

(dba) -

Ligand: XPhos (4 mol%) — Critical: This ligand is required to activate the sterically hindered and electronically deactivated ortho-chloride.

-

Base: Cs

CO -

Solvent: Toluene (Anhydrous)

Step-by-Step:

-

Setup: In a glovebox or under strict Schlenk conditions, combine the aryl chloride, amine, base, Pd source, and XPhos in toluene.

-

Heating: Seal the tube and heat to 100–110°C. The elevated temperature is necessary to force the oxidative addition into the C-Cl bond.

-

Workup: Filter through Celite to remove palladium residues.

-

Mechanistic Note: The XPhos ligand creates a "pocket" that facilitates the entry of the Pd into the crowded ortho-environment.

Data Summary: Reactivity Comparison

| Feature | C-4 Bromine | C-2 Chlorine |

| Position | Para (to ester) | Ortho (to ester) |

| Bond Energy | ~81 kcal/mol | ~96 kcal/mol |

| Steric Hindrance | Low | High (Ortho-substituent) |

| Pd-Reactivity | High (Standard Ligands) | Low (Requires XPhos/SPhos) |

| Moderate | High (Activated by Ortho-EWG) | |

| Primary Role | First-Pass Coupling | Latent Handle / Orthogonal Step |

References

-

Selectivity in Suzuki Couplings: Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction. (2025).[1][2][3][4] MDPI.

-

General Reactivity of Halo-Benzoates: Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid.[5] (2026). NBInno.

-

Site-Selectivity Trends: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends. Chemical Science.[5]

-

Physical Properties & Safety: Ethyl 4-chlorobenzoate Safety Data Sheet. Fisher Scientific.[6]

-

Synthesis of Precursors: 4-Bromo-2-chlorobenzoic acid synthesis. ChemicalBook.

Sources

- 1. Ethyl 4-bromo-3,5-dichlorobenzoate | C9H7BrCl2O2 | CID 50849709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-4-chlorobenzoic acid | C7H4BrClO2 | CID 33126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. No results for search term "3D-QCB26090" | CymitQuimica [cymitquimica.com]

- 4. m.youtube.com [m.youtube.com]

- 5. nbinno.com [nbinno.com]

- 6. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of Ethyl 4-bromo-2-chlorobenzoate

Executive Summary

Ethyl 4-bromo-2-chlorobenzoate is a high-value scaffold for the synthesis of complex biaryl and heterobiaryl systems. Its utility stems from the orthogonal reactivity of its two halogen substituents. The C4-Bromine atom is electronically activated and sterically accessible, allowing for facile oxidative addition by Palladium(0). In contrast, the C2-Chlorine atom is inherently less reactive due to the stronger C-Cl bond and steric shielding by the adjacent ester group.

This guide provides validated protocols to exploit this reactivity difference, enabling:

-

Highly Selective C4-Arylation: Preserving the C2-Cl handle for subsequent steps.

-

Sequential C2-Functionalization: Activating the hindered chloride using advanced ligand systems.

-

Prevention of Side Reactions: Specifically ester hydrolysis and homocoupling.

Chemical Profile & Reactivity Analysis

Physicochemical Properties[1]

| Property | Data | Notes |

| Chemical Formula | C₉H₈BrClO₂ | |

| Molecular Weight | 263.51 g/mol | |

| Appearance | Off-white solid / Low-melting solid | MP: ~30–40°C (Ester); Acid MP: 172°C |

| Solubility | Soluble in DCM, EtOAc, THF, Toluene | Insoluble in water |

| Key Hazard | Irritant (Skin/Eye), Aquatic Toxicity | Handle in fume hood |

Mechanistic Insight: The Selectivity Filter

The chemoselectivity of this substrate is governed by two factors: Bond Dissociation Energy (BDE) and Steric Hindrance .

-

Electronic Activation (C4-Br): The ester group at C1 is an Electron Withdrawing Group (EWG). It activates the para-position (C4) towards nucleophilic attack and oxidative addition. The C-Br bond is significantly weaker (~81 kcal/mol) than the C-Cl bond (~96 kcal/mol).

-

Steric Shielding (C2-Cl): The ethyl ester group exerts steric pressure on the ortho-position (C2). Standard phosphine ligands (e.g., PPh₃) have difficulty accommodating the oxidative addition transition state at this crowded position, whereas the exposed C4-Br site reacts readily.

Figure 1: Mechanistic divergence in Palladium-catalyzed coupling. Path A is kinetically favored.

Experimental Protocols

Protocol A: Chemoselective C4-Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid at the C4 position while retaining the C2-Cl and Ester groups.

Reagents:

-

Substrate: Ethyl 4-bromo-2-chlorobenzoate (1.0 equiv)

-

Boronic Acid: Ar-B(OH)₂ (1.1 equiv)[1]

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) OR Pd(dppf)Cl₂·DCM (for sterically demanding boronic acids)

-

Base: Na₂CO₃ (2.0 equiv) [Avoid NaOH/KOH to prevent hydrolysis]

-

Solvent: Toluene/Water (4:1) or 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

-

Setup: Charge a reaction vial with the substrate (1.0 mmol, 263 mg), aryl boronic acid (1.1 mmol), and Pd catalyst (0.03 mmol).

-

Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. This is critical to preserve catalyst activity.

-

Solvent Addition: Add degassed Toluene (4 mL) and degassed 2M aqueous Na₂CO₃ (1 mL) via syringe.

-

Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear, replaced by a fluorescent spot (biaryl).

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography on silica gel.

Expected Yield: 85–95% Selectivity: >98:2 (C4 vs C2)

Protocol B: Sequential C2-Functionalization (Suzuki)

Objective: Activate the hindered C2-Chlorine atom after C4 functionalization.

Rationale: The C2-Cl bond is unreactive towards Pd(PPh₃)₄ at 80°C. To break this bond, we must use electron-rich, bulky Buchwald ligands (Dialkylbiarylphosphines) that facilitate oxidative addition into challenging aryl chlorides.

Reagents:

-

Substrate: C4-substituted Ethyl 2-chlorobenzoate (from Protocol A)

-

Boronic Acid: Ar'-B(OH)₂ (1.5 equiv)

-

Catalyst System: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) OR XPhos-Pd-G2 Precatalyst (2-5 mol%)

-

Base: K₃PO₄ (3.0 equiv) [Anhydrous conditions preferred if ester is sensitive]

-

Solvent: Toluene or THF (Anhydrous) at 100–110°C

Step-by-Step Methodology:

-

Catalyst Pre-formation (if using Pd(OAc)₂/Ligand): In the reaction vessel, mix Pd(OAc)₂ and XPhos in the solvent and stir for 5 mins under Argon to form the active species.

-

Addition: Add the C4-substituted substrate (1.0 mmol), boronic acid (1.5 mmol), and finely ground K₃PO₄ (3.0 mmol).

-

Reaction: Heat to 100–110°C for 12–24 hours. The higher temperature is necessary to overcome the activation barrier of the ortho-chloride.

-

Monitoring: This reaction is slower. If conversion stalls, add an additional 2 mol% of catalyst.

Protocol C: C4-Buchwald-Hartwig Amination

Objective: Install an amine at C4.[2][1][3][4]

Reagents:

-

Catalyst: Pd₂(dba)₃ (2 mol%)

-

Ligand: BINAP or Xantphos (4 mol%)

-

Base: Cs₂CO₃ (2.0 equiv) [Weaker bases like carbonate are preferred over t-BuONa to avoid ester cleavage]

-

Solvent: Toluene or 1,4-Dioxane, 100°C.

Note: Xantphos is particularly effective for coupling amides or primary amines while suppressing reductive dehalogenation.

Troubleshooting & Optimization Guide

| Problem | Root Cause | Solution |

| Ester Hydrolysis | Base is too nucleophilic (OH⁻) or reaction is too wet/hot. | Switch from carbonates to K₃PO₄ (anhydrous). Use Toluene instead of Dioxane/Water. |

| Low C4 Conversion | Catalyst poisoning or oxidation. | Ensure rigorous degassing (sparging) of solvents.[5] Increase catalyst loading to 5 mol%. |

| Poor C2 Selectivity | "Leakage" of reactivity at C2 during Protocol A. | Lower temperature to 60°C. Ensure Ligand:Pd ratio is > 2:1 (excess ligand protects Pd). |

| Homocoupling (Ar-Ar) | Oxygen in the system. | Improve inert gas technique. Add a drop of water (if using anhydrous protocol) to facilitate boronic acid activation (optional). |

Safety & Handling

-

Ethyl 4-bromo-2-chlorobenzoate:

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood.

-

-

Palladium Catalysts: Heavy metal toxicity. Dispose of all heavy metal waste in designated satellite accumulation areas.

-

Solvents: Toluene and Dioxane are flammable and potential carcinogens.

References

-

Synthesis of Ethyl 4-bromo-2-chlorobenzoate

- Source: ChemicalBook & PubChem D

- Method: Esterification of 4-bromo-2-chlorobenzoic acid (CAS 59748-90-2) with Ethanol/H₂SO₄.

-

Link: (General reactivity reference).

-

Chemoselectivity in Polyhalogenated Arenes

-

Suzuki Coupling Protocols (General)

- Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.

-

Source: ResearchGate.[7]

-

Link: (Snippet 1.4).

-

Buchwald-Hartwig Conditions

- Title: Controlling Site-Selectivity in Palladium-C

- Source: Apollo - University of Cambridge Repository.

-

Link: (Snippet 1.16).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Page loading... [guidechem.com]

- 3. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

- 4. Metal-free site-selective functionalization with cyclic diaryl λ3-chloranes: suppression of benzyne formation for ligand-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]

- 7. researchgate.net [researchgate.net]

Application Note: Chemoselective Sonogashira Coupling of Ethyl 4-bromo-2-chlorobenzoate

Executive Summary

This application note details the protocol for the chemoselective Sonogashira cross-coupling of Ethyl 4-bromo-2-chlorobenzoate . This substrate presents a classic chemoselectivity challenge: coupling a terminal alkyne exclusively at the C4-bromo position while preserving the C2-chloro substituent for subsequent functionalization.

By exploiting the bond dissociation energy differences between C–Br and C–Cl bonds, this protocol achieves >95% regioselectivity under mild conditions. This guide is designed for medicinal chemists utilizing this scaffold for isoquinoline or quinazoline synthesis.

Introduction & Mechanistic Rationale

The Substrate Challenge

Ethyl 4-bromo-2-chlorobenzoate contains two electrophilic sites. In palladium-catalyzed cross-coupling, the reactivity order of aryl halides is I > Br > Cl .

-

Target Site (C4-Br): More reactive. Requires standard Pd(0)/Pd(II) catalysts.

-

Off-Target Site (C2-Cl): Less reactive. Requires electron-rich, bulky ligands (e.g., Buchwald ligands) and elevated temperatures to activate.

The Strategy: Use a "standard" triphenylphosphine-based catalyst system at moderate temperatures (Room Temperature to 50°C). This provides sufficient energy to overcome the activation barrier for C–Br oxidative addition but remains below the threshold required for C–Cl activation.

Mechanistic Pathway

The selectivity is determined during the Oxidative Addition step of the catalytic cycle.

Figure 1: Kinetic selectivity in the oxidative addition step. The green pathway represents the target reaction.

Experimental Design & Optimization

To ensure reproducibility, the following parameters were optimized. The choice of base and solvent is critical to maintaining a homogeneous reaction without requiring high heat.

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | PPh₃ is insufficiently electron-rich to activate the C-Cl bond rapidly, ensuring high selectivity for Br. |

| Co-Catalyst | CuI (1-3 mol%) | Essential for activating the terminal alkyne at lower temperatures. |

| Base | Triethylamine (Et₃N) or Diethylamine | Acts as both base and co-solvent. Mild enough to prevent side reactions. |

| Solvent | THF or DMF | THF is preferred for ease of workup; DMF is used if the alkyne is poorly soluble. |

| Temperature | RT to 45°C | CRITICAL: Exceeding 60°C increases the risk of C-Cl activation. |

| Atmosphere | Argon or Nitrogen | Oxygen causes homocoupling of the alkyne (Glaser coupling), wasting reagents. |

Standardized Protocol

Materials Preparation

-

Substrate: Ethyl 4-bromo-2-chlorobenzoate (1.0 equiv)

-

Alkyne: Terminal alkyne (1.1 - 1.2 equiv)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)

-

Co-Catalyst: Copper(I) Iodide [CuI] (0.015 equiv)

-

Solvent/Base: Anhydrous THF (0.2 M concentration) / Et₃N (3.0 equiv).

Step-by-Step Procedure

-

Degassing (Essential):

-

Place the anhydrous THF and Et₃N in a sealed flask.

-

Sparge with Argon for 15-20 minutes. Note: Failure to degas results in alkyne homocoupling (Glaser product).

-

-

Reaction Assembly:

-

To a flame-dried reaction vessel equipped with a stir bar, add:

-

Ethyl 4-bromo-2-chlorobenzoate (1.0 equiv)

-

Pd(PPh₃)₂Cl₂ (3 mol%)

-

CuI (1.5 mol%)

-

-

Purge the solids with Argon for 5 minutes.

-

-

Addition:

-

Add the degassed THF/Et₃N mixture via syringe.

-

Add the terminal alkyne (1.1 equiv) dropwise via syringe.

-

Visual Check: The solution typically turns from yellow to dark brown/black over time.

-

-

Incubation:

-

Stir at Room Temperature for 4–6 hours.

-

QC Check: Monitor by TLC or HPLC. Look for the disappearance of the starting bromide.

-

Optimization: If conversion is <50% after 4 hours, warm to 40-45°C. Do not exceed 60°C.

-

-

Workup:

-

Dilute the mixture with Ethyl Acetate (EtOAc).

-

Filter through a small pad of Celite to remove Pd/Cu residues.

-

Wash the filtrate with saturated NH₄Cl (aq) to remove copper salts (aqueous layer will turn blue).

-

Wash with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification:

-

Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

-

Note: The product is the mono-alkynylated species.

-

Workflow Visualization

Figure 2: Operational workflow for the chemoselective coupling.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Homocoupling (Alkyne-Alkyne) | Presence of Oxygen | Re-degas solvents; ensure inert atmosphere. Add alkyne slower. |

| No Reaction | Inactive Catalyst | Pd(PPh₃)₂Cl₂ should be yellow. If brown/black before reaction, it is oxidized. Use fresh catalyst. |

| Reaction at C2-Cl | Temperature too high | Ensure reaction temp is <50°C. Verify ligand is PPh₃ (not a bulky alkyl phosphine). |

| Low Yield | Steric Hindrance | The C2-Cl is ortho to the ester. Ensure high agitation. If needed, switch solvent to DMF to increase rate without heat. |

References

-

Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[1][2] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromoarenes. Tetrahedron Letters, 16(50), 4467-4470. Link

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Reference for reactivity differences between Cl and Br). Link

Sources

Application Note: A Validated Protocol for the Reduction of Ethyl 4-bromo-2-chlorobenzoate to (4-bromo-2-chlorophenyl)methanol

Introduction and Strategic Overview

The selective transformation of functional groups is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. The target molecule, (4-bromo-2-chlorophenyl)methanol, is a valuable building block, incorporating multiple halogen-substituted phenyl rings that are prevalent in pharmacologically active compounds.[1] Its synthesis via the reduction of the corresponding ester, Ethyl 4-bromo-2-chlorobenzoate, provides a direct route to this key intermediate.

This document provides a comprehensive, field-proven protocol for the reduction of the ester group in Ethyl 4-bromo-2-chlorobenzoate. The choice of reducing agent is critical for the success of this transformation. While milder reagents like Sodium Borohydride (NaBH₄) are effective for reducing aldehydes and ketones, they are generally not reactive enough to reduce esters.[2][3][4] Conversely, powerful hydride donors are required. Lithium Aluminum Hydride (LiAlH₄ or LAH) is selected as the reagent of choice for this protocol due to its high reactivity and efficacy in converting esters to primary alcohols in high yields.[5][6] It is a potent, non-selective reducing agent that ensures complete conversion where other reagents may fail.[5]

The causality behind this choice lies in the electronic nature of the ester carbonyl, which is less electrophilic than that of an aldehyde or ketone. LAH provides a highly reactive hydride nucleophile (H⁻) capable of efficiently attacking the ester carbonyl, initiating a two-stage reduction process that proceeds through an aldehyde intermediate which is immediately reduced further to the desired primary alcohol.[7][8]

Chemical Principles and Mechanism

The reduction of an ester by Lithium Aluminum Hydride is a classic example of nucleophilic acyl substitution followed by nucleophilic addition. The mechanism is a self-validating system where the initial product of the reaction is more reactive than the starting material, ensuring the reaction proceeds to completion.

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a hydride ion from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond, forming a tetrahedral intermediate.[2][6]

-

Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl group reforms, and the ethoxide (⁻OCH₂CH₃) is eliminated as a leaving group. This step generates a transient aldehyde intermediate.[6][7]

-

Second Hydride Addition: The aldehyde formed is more reactive than the starting ester. A second equivalent of hydride from another LAH molecule rapidly attacks the aldehyde carbonyl carbon.[8]

-

Protonation (Work-up): This second attack forms an aluminum alkoxide intermediate. Upon completion of the reaction, a careful aqueous work-up is performed to quench any excess LAH and to protonate the alkoxide, yielding the final primary alcohol product, (4-bromo-2-chlorophenyl)methanol.[2][9]

Part 1: Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with built-in checks and safety measures to ensure a successful and safe experimental outcome.

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Wt. ( g/mol ) | Quantity | Purity/Notes |

| Ethyl 4-bromo-2-chlorobenzoate | 189038-23-1 | 263.51 | 1.0 eq | >98% |

| Lithium Aluminum Hydride (LAH) | 16853-85-3 | 37.95 | 1.5 eq | 95% powder or 1M solution in THF |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | ~10-15 mL/mmol | Anhydrous, <50 ppm H₂O |

| Ethyl Acetate | 141-78-6 | 88.11 | Varies | Reagent Grade, for quenching |

| Deionized Water | 7732-18-5 | 18.02 | Varies | For work-up |

| Sodium Hydroxide (15% aq. soln.) | 1310-73-2 | 40.00 | Varies | For work-up |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Varies | For drying |

| Celite® (Diatomaceous earth) | 61790-53-2 | N/A | Varies | For filtration |

Essential Safety Precautions

Lithium Aluminum Hydride is a highly reactive, pyrophoric, and water-reactive substance. Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): A fire-retardant laboratory coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves are required.[10][11]

-

Inert Atmosphere: The entire procedure must be conducted under an inert atmosphere (e.g., dry Nitrogen or Argon) to prevent contact with atmospheric moisture and oxygen.[12] All glassware must be oven- or flame-dried before use.

-

Ventilation: All manipulations involving LAH must be performed inside a certified chemical fume hood.[12]

-

Spill & Fire Safety: A container of dry sand or a Class D fire extinguisher must be immediately accessible to smother any potential LAH fires. DO NOT USE WATER OR A CO₂ EXTINGUISHER. [13]

-

Quenching: The quenching of LAH is highly exothermic and releases flammable hydrogen gas. Perform all quenching steps slowly and with adequate cooling.[13]

Step-by-Step Methodology

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is perfectly dry.

-

LAH Suspension: In the reaction flask, carefully place Lithium Aluminum Hydride (1.5 eq). Under a positive pressure of inert gas, add anhydrous THF via cannula to create a suspension of approximately 0.5 M.

-

Initial Cooling: Cool the LAH suspension to 0 °C using an ice-water bath.

-

Substrate Addition: Dissolve Ethyl 4-bromo-2-chlorobenzoate (1.0 eq) in anhydrous THF in the dropping funnel. Add this solution dropwise to the stirring LAH suspension over 30-45 minutes. The slow addition is critical to control the exothermic reaction.[13]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.

-

Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC). To take a sample, carefully withdraw a small aliquot via syringe and quench it in a separate vial containing a few drops of ethyl acetate and water. Extract with a small amount of ethyl acetate and spot the organic layer on a TLC plate. The disappearance of the starting material spot indicates completion.

-

Reaction Work-up (Fieser Method): This sequence is critical for safety and for generating a granular, filterable precipitate of aluminum salts.[14]

-

Cool the reaction flask back down to 0 °C in an ice-water bath.

-

Assuming 'X' grams of LAH were used initially, slowly and dropwise add the following: i. 'X' mL of deionized water. ii. 'X' mL of 15% aqueous sodium hydroxide solution. iii. '3X' mL of deionized water.

-

A thick white precipitate will form. Remove the ice bath and stir the mixture vigorously for 30 minutes at room temperature. The suspension should become a granular, easily stirrable slurry.

-

-

Isolation: Add a small amount of anhydrous MgSO₄ and Celite® to the slurry and stir for another 15 minutes. This aids in breaking up any gels and facilitates filtration.

-

Purification:

-

Filter the mixture through a pad of Celite® in a Büchner funnel, washing the filter cake thoroughly with additional THF or ethyl acetate.

-

Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified further by silica gel column chromatography if necessary, typically using a hexane/ethyl acetate solvent gradient.

-

Part 2: Data Analysis and Characterization

Expected Results

| Parameter | Expected Value |

| Product Name | (4-bromo-2-chlorophenyl)methanol |

| Appearance | White to off-white solid |

| Yield | 85-95% (typical) |

| Melting Point | 70-74 °C[15] |

Anticipated Spectroscopic Data

| Analysis Method | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.6 (d, 1H), ~7.4 (dd, 1H), ~7.2 (d, 1H), ~4.7 (s, 2H), ~2.0 (br s, 1H, OH). Aromatic proton signals are typically in the range of 6.9-7.7 ppm.[16] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~138, ~134, ~132, ~130, ~128, ~122, ~62 (CH₂OH). |

| FT-IR (KBr, cm⁻¹) | 3400-3200 (broad, O-H stretch), ~1050 (C-O stretch), ~1030 (C-Br stretch), ~750 (C-Cl stretch). |

| Mass Spec. (ESI-MS) | m/z for C₇H₆BrClO: [M+H]⁺ expected around 221/223/225 due to Br and Cl isotopes. |

Part 3: Workflow Visualization and Troubleshooting

Experimental Workflow Diagram

Caption: Workflow for the LAH reduction of Ethyl 4-bromo-2-chlorobenzoate.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Reaction is sluggish or does not start. | 1. LAH has been deactivated by moisture. 2. THF solvent is not anhydrous. 3. Starting material is impure. | 1. Use a fresh, unopened container of LAH or titrate to determine its activity. 2. Use freshly distilled THF from a sodium/benzophenone still or from a solvent purification system. 3. Verify the purity of the starting ester by NMR. |

| Incomplete reaction after 4 hours. | 1. Insufficient LAH was used. 2. Reaction temperature was too low. | 1. Add an additional portion of LAH (e.g., 0.2-0.3 eq) and monitor by TLC. 2. Ensure the reaction is allowed to stir at room temperature. Gentle warming to 35-40 °C can be attempted cautiously. |

| Low isolated yield. | 1. Emulsion formed during work-up, trapping the product. 2. Inefficient extraction from the aqueous layer. 3. Product is volatile and was lost during solvent removal. | 1. Adhere strictly to the Fieser work-up ratios. Alternatively, quench with a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) and stir overnight to break up emulsions.[17] 2. Perform multiple extractions (3-4 times) with ethyl acetate or DCM. 3. Avoid excessive heating during rotary evaporation. |

| Product is contaminated with an aldehyde. | The reaction was quenched prematurely before the intermediate aldehyde was fully reduced. | This is unlikely with LAH as the aldehyde is more reactive. If observed, it suggests a highly deactivated LAH source. Repeat with fresh LAH. |

References

-

Chemistry LibreTexts. 19.3: Reductions using NaBH₄, LiAlH₄. [Link]

-

University of Calgary. Ch20: Reduction of Esters using LiAlH₄ to 1o alcohols. [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH₄) For Reduction of Carboxylic Acid Derivatives. [Link]

-

Organic Chemistry Portal. Ester to Alcohol - Common Conditions. [Link]

-

Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162–171. [Link]

-

JoVE. Esters to Alcohols: Hydride Reductions. [Link]

-

Chemistry LibreTexts. Esters can be reduced to 1° alcohols using LiAlH₄. [Link]

-

Radwan, M. A., et al. (2014). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o778–o779. [Link]

-

Organic Synthesis. DIBAL-H Reduction. [Link]

-

University of Rochester, Department of Chemistry. Magic Formulas: Fieser Workup (LAH and DiBAL). [Link]

-

Lane Lab of Chemistry. 87 CHM2210 Reduction of Esters to Yield Alcohols. YouTube. [Link]

-

Master Organic Chemistry. Sodium Borohydride (NaBH₄) As A Reagent In Organic Chemistry. [Link]

-

Princeton University Environmental Health and Safety. Lithium Aluminum Hydride. [Link]

-

New Jersey Department of Health. LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. [Link]

-

ResearchGate. ¹H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. [Link]

-

Chemistry Steps. Esters to Alcohols. [Link]

Sources

- 1. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]

- 6. Video: Esters to Alcohols: Hydride Reductions [jove.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Esters to Alcohols - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. nj.gov [nj.gov]

- 12. westliberty.edu [westliberty.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Magic Formulas [chem.rochester.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. organic-synthesis.com [organic-synthesis.com]

Large-scale synthesis of Ethyl 4-bromo-2-chlorobenzoate

An Application Note for the Large-Scale Synthesis of Ethyl 4-bromo-2-chlorobenzoate

Abstract

Ethyl 4-bromo-2-chlorobenzoate is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its halogenated benzene ring offers multiple reactive sites for constructing complex molecular architectures. This guide provides a robust, scalable, and validated two-step protocol for the large-scale synthesis of Ethyl 4-bromo-2-chlorobenzoate, commencing from 4-bromo-2-chlorobenzoic acid. The methodology emphasizes operational safety, process control, and high-yield production, making it suitable for pilot and industrial manufacturing environments. We delve into the mechanistic rationale for reagent selection and process parameters, ensuring the protocol is not merely a set of instructions but a self-validating system for achieving high purity and yield.

Introduction and Strategic Overview

The synthesis of substituted aromatic esters is a cornerstone of modern organic chemistry, particularly in the life sciences sector. Ethyl 4-bromo-2-chlorobenzoate serves as a key building block, valued for its distinct functional handles—the bromine atom, which is amenable to cross-coupling reactions, and the ethyl ester, which can be readily hydrolyzed or modified.[2]

This protocol eschews common lab-scale esterification methods, such as Fischer esterification, which often require large excesses of alcohol and long reaction times to drive the equilibrium towards the product. Instead, we adopt a more efficient and industrially proven two-step, one-pot strategy:

-

Activation of the Carboxylic Acid: Conversion of 4-bromo-2-chlorobenzoic acid to its highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂).

-

Esterification: Subsequent reaction of the in situ generated acyl chloride with ethanol to yield the target ester.

This approach is superior for large-scale operations as the reactions are fast, high-yielding, and driven to completion by the irreversible formation of gaseous byproducts (SO₂ and HCl), simplifying downstream processing.

Mechanistic Rationale and Process Logic

Step 1: Acyl Chloride Formation

The conversion of a carboxylic acid to an acyl chloride with thionyl chloride is a classic nucleophilic acyl substitution. The reaction is typically catalyzed by a small amount of a tertiary amine or, more commonly in industrial settings, N,N-dimethylformamide (DMF).

-

Causality of Reagent Choice: Thionyl chloride is the reagent of choice for large-scale synthesis due to its cost-effectiveness and the nature of its byproducts. The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gases.[3][4] This gaseous evolution drives the reaction to completion according to Le Châtelier's principle and simplifies purification, as no aqueous work-up is needed to remove coupling agents or their byproducts.

Step 2: Esterification of the Acyl Chloride

The acyl chloride is a potent electrophile. The subsequent addition of ethanol results in a rapid nucleophilic attack by the alcohol's hydroxyl group on the acyl chloride's carbonyl carbon.

-

Process Control: This reaction is highly exothermic. Therefore, controlled, portion-wise addition of the acyl chloride solution to the ethanol at reduced temperatures is critical on a large scale to manage the reaction's thermal profile and prevent runaway reactions. The HCl generated in this step is typically scavenged by a mild base or removed under reduced pressure.

The overall synthetic workflow is depicted below.

Figure 1: Overall workflow for the synthesis of Ethyl 4-bromo-2-chlorobenzoate.

Detailed Experimental Protocols

Safety Preamble: This procedure involves hazardous materials, including the highly corrosive and water-reactive thionyl chloride.[3][4][5][6] All operations must be conducted in a well-ventilated chemical fume hood or an appropriate reactor system equipped with a scrubber for acid gases. Full personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and splash goggles with a face shield, is mandatory.[3]

Part A: Synthesis of 4-bromo-2-chlorobenzoyl chloride

| Reagent/Material | CAS No. | Mol. Wt. ( g/mol ) | Quantity (1.0 mol scale) | Moles | Notes |

| 4-bromo-2-chlorobenzoic acid | 59748-90-2 | 235.46 | 235.5 g | 1.0 | Purity >98% |

| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 142.8 g (85.0 mL) | 1.2 | 1.2 equivalents |

| Toluene | 108-88-3 | 92.14 | 500 mL | - | Anhydrous grade |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 2.0 mL | - | Catalyst |

Protocol:

-

Reactor Setup: Equip a 2 L, three-necked, round-bottom flask (or a suitably sized glass-lined reactor) with a mechanical stirrer, a reflux condenser, and a dropping funnel. The outlet of the condenser must be connected to a gas scrubber containing a sodium hydroxide solution to neutralize HCl and SO₂ vapors.

-

Reagent Charging: Charge the reactor with 4-bromo-2-chlorobenzoic acid (235.5 g, 1.0 mol) and anhydrous toluene (500 mL). Begin stirring to form a slurry.

-

Catalyst Addition: Add N,N-dimethylformamide (2.0 mL) to the slurry.

-

Thionyl Chloride Addition: Add thionyl chloride (85.0 mL, 1.2 mol) to the dropping funnel and add it dropwise to the stirred slurry over 30-45 minutes. The addition is endothermic initially, but gas evolution will become vigorous.

-

Reaction: After the addition is complete, slowly heat the reaction mixture to a gentle reflux (approx. 75-80°C). Maintain this temperature for 2-3 hours.

-

Monitoring Reaction Completion: The reaction is complete when the solution becomes clear and gas evolution ceases. Progress can be monitored by taking a small aliquot, carefully quenching it with methanol, and analyzing by TLC or GC to confirm the disappearance of the starting carboxylic acid.

-

Solvent Removal: Once the reaction is complete, cool the mixture to 40-50°C. Remove the excess thionyl chloride and toluene under reduced pressure. This leaves the crude 4-bromo-2-chlorobenzoyl chloride as a residual oil, which is used directly in the next step without further purification.

Part B: Synthesis of Ethyl 4-bromo-2-chlorobenzoate

| Reagent/Material | CAS No. | Mol. Wt. ( g/mol ) | Quantity (1.0 mol scale) | Moles | Notes |

| Crude 4-bromo-2-chlorobenzoyl chloride | - | 253.91 | ~254 g | 1.0 | From Part A |

| Ethanol (EtOH) | 64-17-5 | 46.07 | 700 mL | - | Anhydrous, 200 proof |

| Toluene | 108-88-3 | 92.14 | 250 mL | - | For redissolving acyl chloride |

Protocol:

-

Reactor Setup: In a separate 2 L reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, charge anhydrous ethanol (700 mL).

-

Cooling: Cool the ethanol to 0-5°C using an ice-water bath.

-

Acyl Chloride Preparation: Redissolve the crude 4-bromo-2-chlorobenzoyl chloride from Part A in anhydrous toluene (250 mL). Transfer this solution to the dropping funnel.

-

Controlled Addition: Add the acyl chloride solution dropwise to the cold, stirred ethanol over 1-1.5 hours. Crucially, maintain the internal temperature of the reaction mixture below 10°C throughout the addition to control the exotherm.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Work-up - Quenching: Slowly pour the reaction mixture into 1 L of cold water with vigorous stirring.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel. The layers should separate. Drain the lower aqueous layer.

-

Work-up - Washing: Wash the organic layer sequentially with:

-

500 mL of a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining HCl).

-

500 mL of water.

-

500 mL of saturated sodium chloride (brine) solution.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude Ethyl 4-bromo-2-chlorobenzoate as an oil.

Part C: Purification and Characterization

The most effective method for purifying the crude product on a large scale is vacuum distillation.

Protocol:

-

Setup: Assemble a vacuum distillation apparatus.

-

Distillation: Heat the crude oil under high vacuum. Collect the fraction boiling at the appropriate temperature. The boiling point of Ethyl 4-bromo-2-chlorobenzoate is approximately 145-150°C at 10 mmHg.

-

Analysis: The final product should be a clear, colorless to light-tan oil.[7] The expected yield is typically 85-95% based on the starting carboxylic acid.

| Parameter | Expected Result |

| Appearance | Colorless to pale yellow/tan oil |

| Purity (by GC) | > 98% |

| Yield | 85-95% |

| ¹H NMR (CDCl₃) | δ ~7.8-7.9 (d, 1H), 7.5-7.6 (d, 1H), 7.3-7.4 (dd, 1H), 4.3-4.4 (q, 2H), 1.3-1.4 (t, 3H) |

| ¹³C NMR (CDCl₃) | δ ~165, 135, 133, 132, 131, 128, 125, 62, 14 |

Visualization of Key Structures

Figure 2: Chemical structures of key compounds in the synthesis.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low Yield in Step 1 | - Incomplete reaction.- Thionyl chloride is of poor quality or has decomposed. | - Extend reflux time.- Use a fresh bottle of thionyl chloride. |

| Low Yield in Step 2 | - Loss of acyl chloride intermediate during solvent removal.- Inefficient extraction during work-up. | - Avoid overly aggressive vacuum/heat during concentration.- Perform an additional extraction of the aqueous layer. |

| Product is Dark | - Reaction temperature was too high during reflux or distillation. | - Ensure strict temperature control.- Purify via vacuum distillation. |

| Incomplete Esterification | - Insufficient reaction time after addition.- Ethanol was not anhydrous. | - Increase stir time at room temperature to 2-4 hours.- Use high-purity, anhydrous ethanol. |

Conclusion

This application note details a comprehensive and scalable protocol for the synthesis of Ethyl 4-bromo-2-chlorobenzoate. By activating the starting carboxylic acid with thionyl chloride, the process ensures high conversion and yield, which are critical for industrial applications. The provided step-by-step instructions, coupled with mechanistic insights and safety protocols, offer researchers and drug development professionals a reliable method for producing this valuable chemical intermediate.

References

- Google Patents. (n.d.). A kind of preparation method of 4- bromobenzoic acids.

- Google Patents. (n.d.). Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.

- Google Patents. (n.d.). The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.

-

Ningbo Inno Pharmchem Co., Ltd. (2026). Understanding the Properties and Synthesis of Ethyl 4-bromo-2-fluorobenzoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-chlorobenzoic acid. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-bromobenzoate. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nj.gov [nj.gov]

- 4. fishersci.be [fishersci.be]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

Navigating the Synthesis Landscape: Protecting Group Strategies for Ethyl 4-bromo-2-chlorobenzoate

For Immediate Release